molecular formula C11H9Cl2NO3 B11848622 Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- CAS No. 54444-55-2

Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)-

Cat. No.: B11848622
CAS No.: 54444-55-2
M. Wt: 274.10 g/mol
InChI Key: YMGDOVQHALIZJL-UHFFFAOYSA-N
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Properties

CAS No.

54444-55-2

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

N-(6,7-dichloro-4-oxo-2,3-dihydrochromen-3-yl)acetamide

InChI

InChI=1S/C11H9Cl2NO3/c1-5(15)14-9-4-17-10-3-8(13)7(12)2-6(10)11(9)16/h2-3,9H,4H2,1H3,(H,14,15)

InChI Key

YMGDOVQHALIZJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC2=CC(=C(C=C2C1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide typically involves the reaction of 6,7-dichloro-4-oxochroman-3-ylamine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(6,7-dichloro-4-oxochroman-3-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dichloro-4-oxochroman-3-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(6,7-dichloro-4-oxochroman-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-(6,7-dichloro-4-oxochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals or as an antibacterial agent by disrupting bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-4H-chromen-3-yl)acetamide
  • N-(6-chloro-4-oxochroman-3-yl)acetamide
  • N-(7-chloro-4-oxochroman-3-yl)acetamide

Uniqueness

N-(6,7-dichloro-4-oxochroman-3-yl)acetamide is unique due to the presence of two chlorine atoms at the 6 and 7 positions of the chroman-4-one ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- (CAS No. 54444-55-2) is an organic compound belonging to the benzopyran class. This compound exhibits significant biological activity due to its unique structural features, including dichloro substitutions and an acetamide group. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N-(6,7-dichloro-3,4-dihydro-4-oxo-2H-1-benzopyran-3-yl)- is C11H9Cl2NOC_{11}H_9Cl_2NO, with a molecular weight of approximately 274.1 g/mol. The presence of chlorine atoms at positions 6 and 7 contributes to its reactivity and potential biological effects.

Research indicates that Acetamide interacts with specific molecular targets such as enzymes and receptors involved in critical biological processes. Notably, it may modulate signaling pathways like the NF-kB pathway, which plays a crucial role in inflammation and immune responses. This modulation suggests potential applications in anti-inflammatory and anticancer treatments.

Anticancer Properties

Several studies have highlighted the anticancer potential of Acetamide:

  • In Vitro Studies : Acetamide has demonstrated cytotoxic effects against various cancer cell lines, including melanoma and pancreatic cancer. It induces apoptosis and autophagy in cancer cells, leading to cell death .
  • In Vivo Studies : In animal models, Acetamide has shown a significant reduction in tumor growth when administered to mice with xenograft tumors .

Anti-inflammatory Effects

Acetamide's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its interaction with NF-kB signaling suggests it could reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects compared to Acetamide:

Compound NameStructural FeaturesUnique Aspects
1-(5,7-Dihydroxychroman)Hydroxyl groups instead of acetamidePotential antioxidant properties
1-(5-Chlorochroman)Chlorine substitution at different positionsUnique reactivity due to chlorine
1-(5-Methylchroman)Methyl substitution instead of dichloroDifferent biological activity profile

Acetamide stands out due to its specific dichloro substitutions and acetamide group, enhancing its solubility and reactivity compared to similar compounds.

Case Studies

Recent case studies have focused on the synthesis and evaluation of Acetamide's biological activity:

  • Synthesis : The synthesis involves several steps optimized for yield and efficiency using various reagents like potassium permanganate for oxidation.
  • Evaluation : In a study evaluating the compound's efficacy against resistant cancer cell lines, Acetamide showed promising results in inducing cell death through apoptosis mechanisms .

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